molecular formula C10H5BrF3N B1445366 3-Bromo-7-(trifluoromethyl)quinoline CAS No. 1215768-16-3

3-Bromo-7-(trifluoromethyl)quinoline

Cat. No. B1445366
CAS RN: 1215768-16-3
M. Wt: 276.05 g/mol
InChI Key: DIVRXDNEVZSQKO-UHFFFAOYSA-N
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Description

3-Bromo-7-(trifluoromethyl)quinoline, also known as 3-Bromo-7-TFMQ, is an organobromine compound with a quinoline ring structure. It is a versatile reagent that has been used in various scientific research applications, including drug discovery, organic synthesis, and biochemistry. 3-Bromo-7-TFMQ is a powerful brominating agent that is used in the synthesis of many organic compounds. Its unique properties make it an attractive choice for lab experiments and research applications.

Scientific Research Applications

Pharmaceutical Research

3-Bromo-7-(trifluoromethyl)quinoline is a valuable compound in the development of new pharmaceuticals. Its structure is similar to that of many biologically active molecules, making it a prime candidate for the synthesis of potential therapeutic agents. For instance, derivatives of this compound have been explored for their antibacterial and antiviral properties .

Agricultural Chemistry

In agriculture, this compound can be used to create novel pesticides and herbicides. The trifluoromethyl group in particular is known for its ability to improve the biological activity of such compounds, potentially leading to more effective and selective agricultural chemicals .

Material Science

The unique properties of 3-Bromo-7-(trifluoromethyl)quinoline make it suitable for the development of advanced materials. For example, it can be used in the synthesis of liquid crystals, which are crucial for display technologies .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including cross-coupling reactions, which are essential for constructing complex organic molecules .

Enzyme Inhibition Studies

Researchers utilize 3-Bromo-7-(trifluoromethyl)quinoline in the study of enzyme inhibitors. By modifying the quinoline structure, scientists can develop inhibitors that may lead to new treatments for diseases caused by enzymatic dysregulation .

Antimalarial Drug Development

The quinoline ring system is a well-known scaffold in antimalarial drugs. Fluorinated derivatives, such as 3-Bromo-7-(trifluoromethyl)quinoline, are being investigated for their potential use in creating more effective antimalarial therapies .

Cancer Research

Compounds with the quinoline structure have shown promise in cancer research. They can act as chemotherapeutic agents, targeting various pathways involved in cancer cell proliferation .

Fluorescent Probes

Due to its fluorescent properties, 3-Bromo-7-(trifluoromethyl)quinoline can be utilized in the design of fluorescent probes. These probes are valuable tools in biochemistry and medical diagnostics for imaging and tracking biological processes .

properties

IUPAC Name

3-bromo-7-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-8-3-6-1-2-7(10(12,13)14)4-9(6)15-5-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVRXDNEVZSQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-(trifluoromethyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.